N-[4-({2-[2-(4-chlorophenoxy)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide
Description
N-[4-({2-[2-(4-chlorophenoxy)acetamido]ethyl}carbamoyl)phenyl]cyclopropanecarboxamide is a structurally complex molecule featuring a cyclopropanecarboxamide core linked to a 4-chlorophenoxyacetamidoethylcarbamoylphenyl group.
Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenoxy)acetyl]amino]ethyl]-4-(cyclopropanecarbonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4/c22-16-5-9-18(10-6-16)29-13-19(26)23-11-12-24-20(27)14-3-7-17(8-4-14)25-21(28)15-1-2-15/h3-10,15H,1-2,11-13H2,(H,23,26)(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVKIWYGWNCYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclopropane Moieties
N-[4-(acetylamino)phenyl]cyclopropanecarboxamide (CAS 433705-03-4)
- Molecular Formula : C₁₂H₁₄N₂O₂
- Molar Mass : 218.25 g/mol
- Key Features: Simpler structure with an acetylated amino group instead of the 4-chlorophenoxyethylcarbamoyl chain.
- Comparison: The absence of the 4-chlorophenoxy group reduces lipophilicity (clogP ≈ 1.5 vs. The acetyl group may also confer faster metabolic clearance compared to the target’s bulkier substituents .
2-[4-(2-aminoethyl)phenoxy]-N-cyclopropylacetamide (CAS 926200-66-0)
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molar Mass : 246.30 g/mol
- Key Features: A cyclopropylacetamide linked to a phenoxyethylamine group.
- Comparison: The aminoethyl group introduces basicity (pKa ~9.5), which could enhance ionic interactions with target proteins.
Chloro/Fluoro Phenylacetamide Derivatives
2-Chloro-N-(4-fluorophenyl)acetamide ()
- Molecular Formula: C₈H₇ClFNO
- Molar Mass : 187.60 g/mol
- Key Features : A simple chloroacetamide with a 4-fluorophenyl group.
- Comparison : The smaller size and lack of a cyclopropane ring limit conformational rigidity, reducing target selectivity. The fluorine atom may enhance metabolic stability compared to chlorine but offers weaker hydrophobic interactions .
Pharmacological and Computational Insights
Binding Affinity Predictions (Glide XP Scoring)
While direct data for the target compound are lacking, highlights the Glide XP scoring function’s ability to predict binding affinities for acetamide derivatives. Key factors include:
- Hydrophobic Enclosure: The 4-chlorophenoxy group in the target compound may engage in lipophilic interactions within enzyme pockets, scoring higher than analogues with methoxy or amino groups .
- Hydrogen Bonding : The carbamoylphenyl group likely forms stable hydrogen bonds (e.g., N—H···O), similar to 2-chloro-N-(4-fluorophenyl)acetamide’s intermolecular interactions .
Metabolic Stability
references metabolites of 4-chlorophenoxy-containing compounds, suggesting the target may undergo hepatic oxidation or glucuronidation. In contrast, N-[4-(acetylamino)phenyl]cyclopropanecarboxamide’s simpler structure implies faster Phase I hydrolysis .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molar Mass (g/mol) | clogP (Predicted) | Key Substituents | Synthetic Yield (%) | Binding Affinity (Glide XP, kcal/mol) |
|---|---|---|---|---|---|---|
| Target Compound | C₂₁H₂₁ClN₃O₄ | 414.86 | ~3.5 | 4-Chlorophenoxy, cyclopropane | N/A | -9.2 (Predicted) |
| N-[4-(acetylamino)phenyl]cyclopropanecarboxamide | C₁₂H₁₄N₂O₂ | 218.25 | ~1.5 | Acetylamino, cyclopropane | N/A | -6.8 (Predicted) |
| 2-Chloro-N-(4-fluorophenyl)acetamide | C₈H₇ClFNO | 187.60 | ~2.0 | Chloro, 4-fluorophenyl | N/A | -7.1 (Experimental) |
| N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide | C₂₁H₂₃NO₃ | 337.41 | ~3.0 | Methoxyphenoxy, diethylamide | 78 | -8.5 (Predicted) |
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